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Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is
characterized by a disruption of the blood-supply to the brain. This initiates a complex
pathophysiological cascade, a key component of which is the breakdown of the blood-brain
barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that
prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid
of the central nervous system where neurons reside. Damage to the BBB leads to the
extravasation of plasma components into the brain parenchyma, contributing to cerebral
edema, inflammation, and neuronal injury.

The Evans Blue Dye (EBD) extravasation assay is a widely used and reliable method to
assess BBB permeability in preclinical stroke models.[1][2][3] EBD firmly binds to serum
albumin, a protein that does not cross the intact BBB.[4] Following systemic injection, the
presence of the blue dye in the brain parenchyma provides a quantitative measure of BBB
disruption.[4][5] This protocol provides a detailed methodology for utilizing EBD in a mouse
model of stroke, covering dye preparation, administration, and quantification.
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Principle of the Assay

Under physiological conditions, the tight junctions between endothelial cells of the BBB restrict
the passage of large molecules like albumin. In the event of an ischemic stroke, the integrity of
these junctions is compromised. When EBD is introduced into the bloodstream, it binds to
serum albumin. If the BBB is damaged, the EBD-albumin complex leaks into the brain tissue.
The amount of extravasated dye can then be quantified, providing a direct correlation with the
extent of BBB permeability.[4][5]

Experimental Protocols
Preparation of Evans Blue Dye Solution

e Materials:
o Evans Blue Dye powder (Sigma-Aldrich or equivalent)
o Sterile 0.9% saline solution
o 0.22 um syringe filter

e Procedure:

o Prepare a 2% (w/v) solution of Evans Blue Dye in sterile 0.9% saline. For example,
dissolve 20 mg of EBD powder in 1 ml of saline.

o Vortex the solution thoroughly to ensure the dye is completely dissolved.

o Sterilize the solution by passing it through a 0.22 um syringe filter to remove any
particulate matter.[4]

o Prepare the solution fresh on the day of the experiment.

Administration of Evans Blue Dye

o Animal Model: This protocol is designed for use in adult mice subjected to an experimental
stroke model (e.g., middle cerebral artery occlusion [MCAQ] or photothrombotic stroke).
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» Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal
injection of ketamine/xylazine or isoflurane inhalation).[2]

* Injection:

o Route of Administration: Intravenous (IV) injection via the tail vein or jugular vein is the
preferred route for rapid and consistent circulation.[2][4] Intraperitoneal (IP) injection is an
alternative, though the kinetics of dye distribution may vary.[5]

o Dosage: Administer the 2% EBD solution at a volume of 4 ml/kg of body weight.[6] For a
25g mouse, this corresponds to a 100 pl injection.

o Procedure (Tail Vein Injection):

» Place the anesthetized mouse on a warming pad to promote vasodilation of the tail
veins.

» Use a 27-30 gauge needle attached to a 1 ml syringe.

» Slowly inject the EBD solution into one of the lateral tail veins.[4] Successful injection is
indicated by the clearing of the vein as the blue dye is administered.

o Circulation Time: Allow the EBD to circulate for a defined period. A circulation time of 1 to 3
hours is commonly used before tissue harvesting.[7][8] This duration is generally sufficient
for significant extravasation in the presence of BBB disruption.

Tissue Collection and Processing

» Transcardial Perfusion: This step is critical to remove intravascular EBD, ensuring that the
measured dye content in the brain parenchyma is from extravasation only.[2][9]

o Deeply anesthetize the mouse.
o Open the thoracic cavity to expose the heart.
o Make a small incision in the right atrium.

o Insert a perfusion needle into the left ventricle.
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o Perfuse with ice-cold phosphate-buffered saline (PBS) at a constant flow rate (e.g., 5-10
ml/min) until the fluid exiting the right atrium is clear of blood.[10][11][12]

e Brain Extraction:
o Following perfusion, decapitate the mouse and carefully dissect the brain.

o The brain can be processed as a whole, or separated into hemispheres
(ipsilateral/ischemic and contralateral/non-ischemic).

Quantification of Evans Blue Dye Extravasation

Two primary methods are used for quantifying EBD extravasation: Spectrophotometry and
Near-Infrared Fluorescence (NIRF) Imaging.

e Dye Extraction:
o Weigh the brain tissue (wet weight).

o Homogenize the tissue in a specific volume of formamide or 50% trichloroacetic acid
(TCA).[4][5] A common ratio is 1 ml of solvent per 100 mg of tissue.

o Incubate the homogenate to extract the dye. For formamide, incubate at 55-60°C for 24-48
hours.[4] For TCA, incubate at 4°C overnight.[5]

o Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-30 minutes to pellet the
tissue debris.[5]

e Spectrophotometric Measurement:
o Collect the supernatant.

o Measure the absorbance of the supernatant at approximately 620 nm using a
spectrophotometer.[2][13]

o Use the extraction solvent (formamide or TCA) as a blank.

e Standard Curve and Calculation:
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Prepare a standard curve using known concentrations of EBD in the same solvent used
for extraction.[6][14][15]

[e]

Plot the absorbance values of the standards against their concentrations.

[e]

o

Use the standard curve to determine the concentration of EBD in the brain samples.

The results are typically expressed as micrograms of EBD per gram of brain tissue (ug/g).

[5]

[¢]

NIRF imaging offers a highly sensitive method for detecting EBD and can be used for both in

vivo and ex vivo assessment.[5]

e Imaging System: A suitable NIRF imaging system with excitation and emission filters
appropriate for EBD (Excitation: ~620 nm, Emission: ~680 nm) is required.

 In Vivo Imaging:

o After EBD injection and circulation, the anesthetized mouse can be placed in the imaging
system to visualize dye extravasation in real-time.

e Ex Vivo Imaging:

o After perfusion and brain extraction, the whole brain or brain slices can be imaged to
visualize the spatial distribution of EBD leakage.

o The fluorescence intensity in the region of interest can be quantified using the imaging
software.

Data Presentation

The quantitative data for EBD extravasation should be summarized in clearly structured tables
to facilitate comparison between different experimental groups.
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Mandatory Visualization
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Caption: Experimental workflow for Evans Blue Dye extravasation assay in a mouse model of
stroke.
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Caption: Principle of Blood-Brain Barrier disruption and Evans Blue Dye extravasation in
stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.researchgate.net/figure/Assessment-of-Evans-blue-dye-extravasation-A-Schematic-diagram-of-the-experimental_fig1_334183412
https://www.neuroscienceassociates.com/instructions/perfusion-protocol/
https://www.protocols.io/view/transcardial-perfusion-of-mouse-tissues-ce76thre.pdf
https://www.researchgate.net/publication/358536638_Transcardiac_Perfusion_of_the_Mouse_for_Brain_Tissue_Dissection_and_Fixation
https://www.protocols.io/view/transcardial-perfusion-in-mouse-dm6gpbrw1lzp/v1
https://www.researchgate.net/publication/266744783_Optimization_of_Evans_blue_quantitation_in_limited_rat_tissue_samples
https://www.researchgate.net/figure/Evans-blue-dye-EBD-optical-density-absorbance-of-620nm-detection-Standard-curve_fig3_266744783
https://iovs.arvojournals.org/article.aspx?articleid=2123244
https://www.benchchem.com/product/b10771406#protocol-for-using-evans-blue-dye-in-a-mouse-model-of-stroke
https://www.benchchem.com/product/b10771406#protocol-for-using-evans-blue-dye-in-a-mouse-model-of-stroke
https://www.benchchem.com/product/b10771406#protocol-for-using-evans-blue-dye-in-a-mouse-model-of-stroke
https://www.benchchem.com/product/b10771406#protocol-for-using-evans-blue-dye-in-a-mouse-model-of-stroke
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10771406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

